
5-(2,4-Dichlorophenoxy)-N-methyl-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-Dichlorophenoxy)-N-methyl-2-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides. This compound is characterized by the presence of a dichlorophenoxy group attached to a benzamide core, which is further substituted with a nitro group. It is primarily used in various chemical and biological research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenoxy)-N-methyl-2-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 2,4-dichlorophenol, undergoes nitration to introduce the nitro group. This is usually achieved by reacting 2,4-dichlorophenol with a mixture of concentrated sulfuric acid and nitric acid.
Formation of Phenoxy Compound: The nitrated product is then reacted with methylamine to form the N-methyl derivative.
Amidation: The final step involves the reaction of the N-methyl derivative with benzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,4-Dichlorophenoxy)-N-methyl-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 5-(2,4-Dichlorophenoxy)-N-methyl-2-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-(2,4-Dichlorophenoxy)-2-nitrobenzoic acid and methylamine.
Wissenschaftliche Forschungsanwendungen
5-(2,4-Dichlorophenoxy)-N-methyl-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(2,4-Dichlorophenoxy)-N-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorophenoxy group may also play a role in binding to specific receptors or enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triclosan: 5-Chloro-2-(2,4-dichlorophenoxy)phenol, a broad-spectrum antimicrobial agent.
2,4-Dichlorophenoxyacetic acid: A systemic herbicide used to control broadleaf weeds.
Uniqueness
5-(2,4-Dichlorophenoxy)-N-methyl-2-nitrobenzamide is unique due to its combination of a nitro group, a dichlorophenoxy group, and an amide linkage. This structural combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
51282-71-4 |
|---|---|
Molekularformel |
C14H10Cl2N2O4 |
Molekulargewicht |
341.1 g/mol |
IUPAC-Name |
5-(2,4-dichlorophenoxy)-N-methyl-2-nitrobenzamide |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-17-14(19)10-7-9(3-4-12(10)18(20)21)22-13-5-2-8(15)6-11(13)16/h2-7H,1H3,(H,17,19) |
InChI-Schlüssel |
KZDBYGPSBLVYGC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



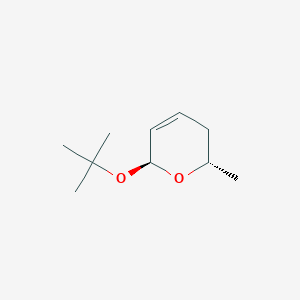
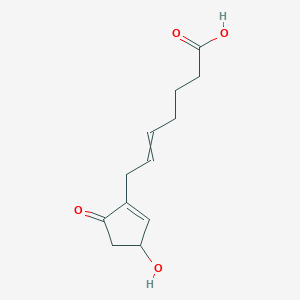





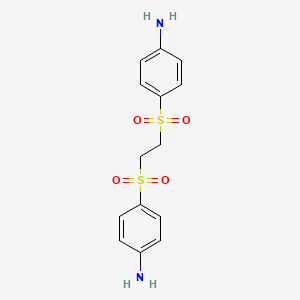
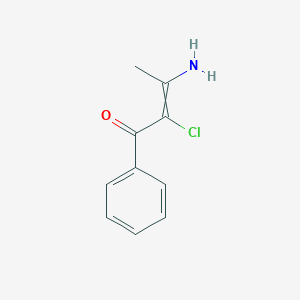
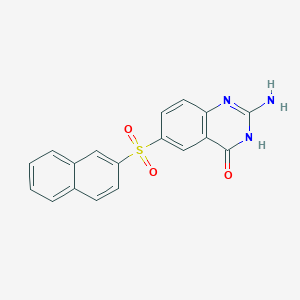

![4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol](/img/structure/B14650263.png)

